molecular formula C18H16ClNO4 B4022792 ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

Cat. No. B4022792
M. Wt: 345.8 g/mol
InChI Key: QZLARWKZRWUMRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate involves intricate processes. A study by Collins, Fallon, & McGeary (1994) details a methodology that could be analogous to the synthesis of complex esters, showcasing a multi-step reaction involving cyclopentane-1,3-dione with diols to form spiro compounds, which could resemble the synthesis pathway for the target compound (Collins et al., 1994).

Molecular Structure Analysis

The molecular structure of complex organic compounds is typically determined using techniques such as X-ray crystallography. For instance, Manolov, Morgenstern, & Hegetschweiler (2012) determined the structure of a related compound through X-ray crystallography, highlighting the importance of intramolecular interactions in defining the molecular conformation (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving complex organic compounds often reveal unique reactivity patterns and product formations. Denney et al. (1983) discussed the reactions of phosphabicyclo compounds with peroxides, which could parallel the reactivity of compounds with similar functional groups, providing insights into possible reactions and mechanisms (Denney et al., 1983).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, and solubility, are crucial for their characterization and application. The synthesis and characterization of compounds by Sunthankar et al. (1993) include details on physical properties that might be similar to those of the compound , such as solubility and stability under various conditions (Sunthankar et al., 1993).

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various chemical conditions, and the ability to undergo specific chemical transformations, are fundamental to understanding and utilizing complex organic compounds. Insights into the chemical properties can be gleaned from the work of Ishiguro et al. (2003), who studied novel anti-juvenile hormone agents, indicating the chemical versatility and potential applications of such compounds (Ishiguro et al., 2003).

properties

IUPAC Name

ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-2-24-18(23)12-8-11(5-6-13(12)19)20-16(21)14-9-3-4-10(7-9)15(14)17(20)22/h3-6,8-10,14-15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLARWKZRWUMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3C4CC(C3C2=O)C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-chloro-5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

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